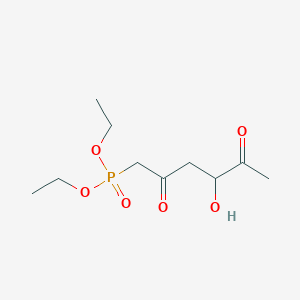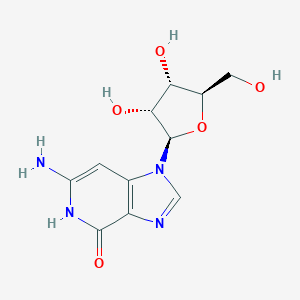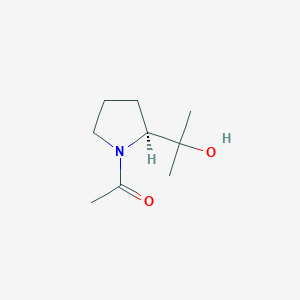
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, also known as EMP2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. EMP2 is a derivative of ethyl methylphosphonic acid, which is a key component of nerve agents such as sarin and soman. However, EMP2 has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon.
Mecanismo De Acción
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine can result in various physiological effects, including muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
Biochemical and Physiological Effects
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and an increase in acetylcholine levels. This increase in acetylcholine can lead to muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments include its unique properties, such as its ability to inhibit acetylcholinesterase and its high affinity for metal ions. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, which allows for the production of different forms of the compound with varying properties. However, one limitation of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments is its potential toxicity, which can pose a risk to researchers working with the compound.
Direcciones Futuras
There are several future directions for the study of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, including its potential applications in pharmacology and material science. In pharmacology, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its potential use as a biosensor for the detection of organophosphate compounds. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have potential applications in the treatment of Alzheimer's disease, as its inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function. In material science, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its ability to form metal complexes, which can have potential applications in the development of new materials with unique properties.
Conclusion
In conclusion, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, or 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon. Further research is needed to fully understand the potential applications of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione and its limitations for use in lab experiments.
Métodos De Síntesis
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, including the reaction of ethyl methylphosphonic acid with 4-hydroxy-2,5-hexanedione in the presence of a catalyst. The reaction typically takes place under controlled conditions, such as at a specific temperature and pressure, to ensure the desired product is obtained. Other methods of synthesis include the use of different reagents and catalysts, which can result in different forms of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione with varying properties.
Aplicaciones Científicas De Investigación
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its potential applications in various scientific fields. In biochemistry, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, including muscle contraction and cognitive function. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has also been studied for its potential use as a biosensor for the detection of organophosphate compounds, such as nerve agents.
Propiedades
Número CAS |
113848-02-5 |
|---|---|
Nombre del producto |
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione |
Fórmula molecular |
C10H19O6P |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-4-hydroxyhexane-2,5-dione |
InChI |
InChI=1S/C10H19O6P/c1-4-15-17(14,16-5-2)7-9(12)6-10(13)8(3)11/h10,13H,4-7H2,1-3H3 |
Clave InChI |
HSDQBKZUQHXQHT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC |
SMILES canónico |
CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)



![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)




